An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)-6-bromonaphthalene
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system is a cornerstone in the field of medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a unique platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of various substituents onto the naphthalene core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.[4]
This guide focuses on a specific, functionalized naphthalene derivative, 2-(2-Aminoethoxy)-6-bromonaphthalene. This compound is of particular interest to drug development professionals due to its bifunctional nature. The aminoethoxy side chain provides a basic center and a handle for further derivatization, while the bromine atom at the 6-position opens up a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings. These features make 2-(2-Aminoethoxy)-6-bromonaphthalene a valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates. Notably, the hydrochloride salt of this compound is utilized as a reactant in the synthesis of dendrimer-like amino amides with potential sodium channel blocking activity.[5][6]
Physicochemical Properties of 2-(2-Aminoethoxy)-6-bromonaphthalene and its Precursor
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While detailed experimental data for the free base form of 2-(2-Aminoethoxy)-6-bromonaphthalene is not extensively reported in the public domain, we can compile its known properties and infer others based on its structure and the properties of its key precursor, 6-bromo-2-naphthol.
| Property | 2-(2-Aminoethoxy)-6-bromonaphthalene | 6-bromo-2-naphthol |
| Molecular Formula | C₁₂H₁₂BrNO | C₁₀H₇BrO |
| Molecular Weight | 266.13 g/mol | 223.07 g/mol [7] |
| CAS Number | Not available for free base | 15231-91-1[7] |
| Melting Point | Not available | 127-129 °C[1][8] |
| Boiling Point | Not available | 200-205 °C at 20 mmHg[1] |
| Solubility | Not available | Soluble in benzene and ethanol.[1] |
| Appearance | Not available | White to pinkish needle-like crystals.[1][8] |
Note: The molecular formula and weight for 2-(2-Aminoethoxy)-6-bromonaphthalene are calculated for the free base.
Synthesis and Purification: A Proposed Experimental Protocol
The synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene can be logically approached through the Williamson ether synthesis, starting from the commercially available 6-bromo-2-naphthol. This method involves the deprotonation of the naphtholic hydroxyl group to form a nucleophilic naphthoxide, which then undergoes an Sₙ2 reaction with a suitable 2-aminoethyl electrophile. To prevent the nucleophilic amino group from interfering with the reaction, it is crucial to use a protected form of 2-aminoethanol, such as N-(2-bromoethyl)phthalimide or a Boc-protected 2-bromoethylamine. The final step would then involve the deprotection of the amine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Step-by-Step Methodology
Step 1: Synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-6-bromonaphthalene
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Reaction Setup: To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and N-(2-bromoethyl)phthalimide (1.2 eq).
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Reaction Conditions: Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
Step 2: Synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene
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Reaction Setup: Suspend the crude product from Step 1 in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).
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Reaction Conditions: Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture and filter to remove the phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
Purification
The crude 2-(2-Aminoethoxy)-6-bromonaphthalene can be purified by the following methods:
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Column Chromatography: This is a highly effective method for removing byproducts.[9] A silica gel stationary phase can be used with a gradient elution of a mobile phase such as ethyl acetate in hexane, with a small percentage of triethylamine to prevent tailing of the amine on the silica gel.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can yield a highly pure product.[10]
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, as well as the methylene protons of the aminoethoxy side chain. The aromatic protons will likely appear in the range of δ 7.0-8.0 ppm. The two methylene groups of the ethoxy chain will appear as triplets, with the O-CH₂ protons shifted further downfield (around δ 4.2 ppm) compared to the N-CH₂ protons (around δ 3.1 ppm). The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show signals for the ten carbons of the naphthalene ring and the two carbons of the ethoxy side chain. The carbon attached to the bromine will be in the range of δ 115-120 ppm, while the carbon attached to the ether oxygen will be around δ 155-160 ppm. The O-CH₂ and N-CH₂ carbons are expected around δ 68 ppm and δ 41 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
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C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong absorption in the 1200-1250 cm⁻¹ region.
-
C-Br stretch: An absorption in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve cleavage of the aminoethoxy side chain.
Caption: Workflow for the spectroscopic characterization of the compound.
Applications in Drug Discovery
The structural motifs within 2-(2-Aminoethoxy)-6-bromonaphthalene make it a promising scaffold for the development of novel therapeutic agents. The naphthalene core is a known pharmacophore that can be tailored to interact with a variety of biological targets.[4][15]
Potential as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that can be mimicked by the naphthalene scaffold. The amino group on the side chain can be functionalized to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore the solvent-exposed region of the binding pocket, potentially leading to increased potency and selectivity.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
2-(2-Aminoethoxy)-6-bromonaphthalene is a molecule of significant interest for medicinal chemists and drug discovery professionals. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview based on known data for its hydrochloride salt and related precursor molecules. The proposed synthetic route and predicted spectroscopic characteristics offer a solid foundation for researchers wishing to work with this versatile building block. Its potential for derivatization at both the amino and bromo positions makes it an attractive starting point for the generation of novel compound libraries with the potential to yield new therapeutic agents.
References
-
PubChem. 2-Amino-6-bromonaphthalene. [Link]
-
Organic Syntheses. 2-bromonaphthalene. [Link]
-
Organic Syntheses. 6-bromo-2-naphthol. [Link]
-
PubMed. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives. [Link]
- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
European Patent Office. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
-
PubChemLite. 2-amino-6-bromonaphthalene (C10H8BrN). [Link]
-
Tables For Organic Structure Analysis. [Link]
-
PrepChem.com. Synthesis of 6-Bromo-2-naphthol. [Link]
-
Table of Characteristic Proton NMR Shifts. [Link]
-
Biointerface Research in Applied Chemistry. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]
-
5.2 Protein purification. [Link]
-
The Astrophysics & Astrochemistry Laboratory. Mid-IR Spectra of Naphthalene in H₂O. [Link]
-
Restek. 2-Bromonaphthalene: CAS # 580-13-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
NIST WebBook. Naphthalene, 2-bromo-. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride CAS#: 1210516-35-0 [chemicalbook.com]
- 7. 6-ブロモ-2-ナフトール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Naphthalene, 2-bromo- [webbook.nist.gov]
- 15. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

